molecular formula C20H21NO4 B11248472 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B11248472
M. Wt: 339.4 g/mol
InChI Key: IZOFMNIBWFCJLA-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining elements of benzodioxepin and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the benzodioxepin and benzofuran intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core structure.

    2-Methyl-2,3-dihydro-1-benzofuran: Contains the benzofuran moiety.

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C20H21NO4/c1-13-9-16-11-15(4-6-17(16)25-13)20(22)21-12-14-3-5-18-19(10-14)24-8-2-7-23-18/h3-6,10-11,13H,2,7-9,12H2,1H3,(H,21,22)

InChI Key

IZOFMNIBWFCJLA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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